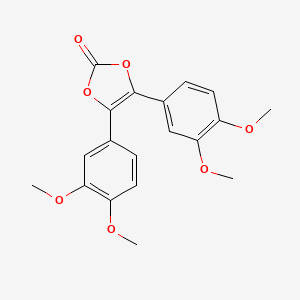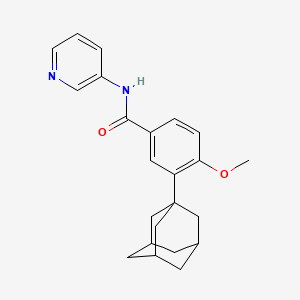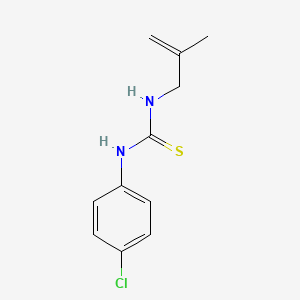![molecular formula C15H8BrN3S2 B11484502 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine: is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core substituted with bromine and two thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thienyl Substitution: The thienyl groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of OLEDs due to its photoluminescent properties.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine in optoelectronic applications involves its ability to participate in electron transport and light emission processes. The compound’s molecular structure allows for efficient charge transfer and emission of light when excited, making it suitable for use in OLEDs .
Comparison with Similar Compounds
2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazine: Lacks the bromine atom but shares the core structure and thienyl substitutions.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated heterocyclic compound with different core structure.
Uniqueness:
7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine: is unique due to the combination of the pyrido[2,3-b]pyrazine core, bromine substitution, and thienyl groups, which collectively contribute to its distinct electronic and photophysical properties.
Properties
Molecular Formula |
C15H8BrN3S2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
7-bromo-2,3-dithiophen-2-ylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H8BrN3S2/c16-9-7-10-15(17-8-9)19-14(12-4-2-6-21-12)13(18-10)11-3-1-5-20-11/h1-8H |
InChI Key |
KGTLEHKAUCMCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N=CC(=C3)Br)N=C2C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)
![2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11484427.png)


![Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11484442.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B11484467.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11484477.png)
![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)
